8-(3,4-dimethylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core with oxygen and nitrogen heteroatoms. The molecule features two key substituents:
- 8-(3,4-Dimethylbenzoyl): A benzoyl group substituted with methyl groups at the 3- and 4-positions, contributing to lipophilicity and steric bulk.
- 4-(4-Methylbenzenesulfonyl): A toluenesulfonyl (tosyl) group, which is electron-withdrawing and enhances chemical stability.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-17-4-8-21(9-5-17)30(27,28)25-14-15-29-23(25)10-12-24(13-11-23)22(26)20-7-6-18(2)19(3)16-20/h4-9,16H,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQSOEDMKOOFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,4-dimethylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic organic molecule belonging to the class of spiro compounds. Its unique structure and functional groups suggest potential biological activities that merit investigation. This article reviews the available literature on its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Pharmacological Profile
Research indicates that compounds with similar structural features exhibit a variety of biological activities, including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Many spiro compounds demonstrate anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways.
- Antidiabetic Properties : Some derivatives have been reported to improve insulin sensitivity and glucose uptake in vitro.
The biological activity of 8-(3,4-dimethylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate cell proliferation and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, the compound may reduce oxidative stress, contributing to its protective effects against cellular damage.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of related spiro compounds, it was found that these molecules inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction and cell cycle arrest at the G2/M phase. The study reported IC50 values indicating significant potency against tumor cells .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of similar compounds demonstrated that they significantly reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. The results suggested that these compounds could be beneficial in treating chronic inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and analogs from the evidence:
Electronic and Steric Effects
- Electron-Donating vs. In contrast, analogs like the methoxyphenylsulfonyl derivative () combine electron-donating (methoxy) and withdrawing (sulfonyl) groups, creating a polarized system .
- Steric Hindrance : The mesitylsulfonyl group in introduces significant steric bulk, which may reduce binding affinity in biological systems but improve selectivity. The target compound’s dimethylbenzoyl group offers moderate hindrance, balancing activity and accessibility .
Solubility and Bioavailability
- Polar Substituents : Compounds with methoxy () or ethanesulfonyl () groups exhibit higher polarity, likely improving aqueous solubility. The target compound’s methyl groups may reduce solubility but enhance membrane permeability .
- Molecular Weight Trends : Higher molecular weight analogs (e.g., at 490.64 g/mol) may face challenges in bioavailability, whereas the target compound’s estimated weight (~400 g/mol) aligns with typical drug-like properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
